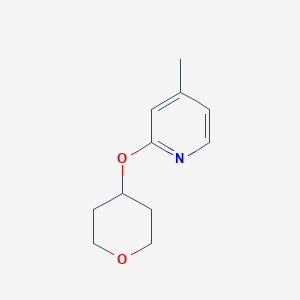

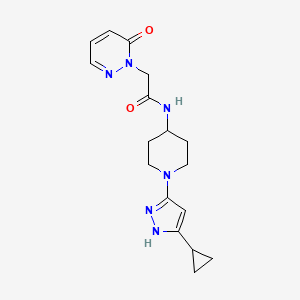

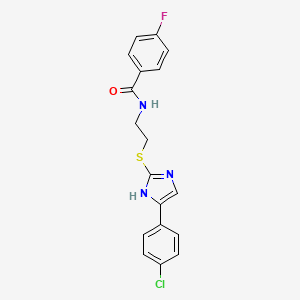

![molecular formula C23H24N6O3 B2788184 N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide CAS No. 1260927-63-6](/img/structure/B2788184.png)

N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole as an effective mono- or bi-nucleophile in controlled multidirectional reactions . These reactions lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

1,2,4-Triazoles have a unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles often involve electrophilically activated nitroalkanes . For example, after subsequent elimination of two molecules of ortho-phosphoric acid, the resulting species can undergo a double-fold 5-endo-trig nucleophilic cyclization .科学研究应用

Anticancer Activity

The compound’s DNA intercalation activities position it as a potential anticancer agent. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Notably, compound 12d demonstrated potent activity against these cell lines, with IC50 values of 22.08 μM, 27.13 μM, and 17.12 μM, respectively. Although less active than doxorubicin, compound 12d serves as a promising template for future optimization and design of more potent analogs.

Cytotoxic Effects

Compound 10j, a derivative of [1,2,4]triazole, exhibited adequate cytotoxic effects . This finding suggests its potential application in cancer therapy.

Antiviral Properties

Researchers have tested [1,2,4]triazolo[4,3-a]quinoxaline derivatives for antiviral activity against Herpes simplex virus. These compounds showed promise in an improved plaque-reduction assay . Further exploration of their antiviral potential is warranted.

DNA Binding Affinity

Compound 12d displayed high binding affinity for DNA, effectively intercalating with an IC50 value comparable to that of doxorubicin . This property underscores its relevance in DNA-related research and potential therapeutic applications.

Mechanochemical Synthesis

In 2022, Liu et al. developed a mechanochemical method to synthesize 1,2,4-triazolo[1,5-a]pyridines using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction . While not directly related to our compound, this highlights the broader utility of triazoles in synthetic chemistry.

作用机制

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation, oxygen sensing, and signal transduction.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that f6609-3013 might interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that f6609-3013 might influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Based on the known actions of similar compounds, it can be inferred that f6609-3013 might modulate immune response, oxygen sensing, and signal transduction, potentially leading to therapeutic effects .

未来方向

属性

IUPAC Name |

N-cyclohexyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-15-9-11-16(12-10-15)20-25-22(32-27-20)18-8-5-13-28-21(18)26-29(23(28)31)14-19(30)24-17-6-3-2-4-7-17/h5,8-13,17H,2-4,6-7,14H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFGTHUAOIOEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B2788106.png)

![4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2788107.png)

![N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2788117.png)

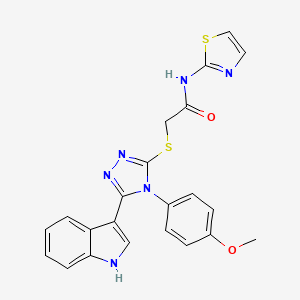

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2788118.png)

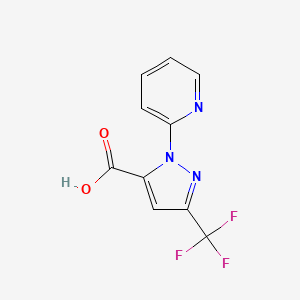

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788122.png)